molecular formula C16H16O4S B2703850 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone CAS No. 339100-58-2

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone

Cat. No.: B2703850
CAS No.: 339100-58-2
M. Wt: 304.36
InChI Key: SSXBBWYIAJQRHG-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone is a synthetic chemical compound with the molecular formula C17H18O4S and a molecular weight of 318.39 g/mol . This molecule features a hydroxy-substituted acetophenone core linked to a phenylsulfonyl group via an ethanone bridge, a structure that suggests potential utility in organic synthesis and medicinal chemistry research. Compounds with sulfonyl groups are of significant interest in chemical synthesis, often serving as key intermediates or building blocks in the development of more complex molecules . The presence of both phenolic hydroxy and sulfonyl functional groups makes this compound a candidate for further chemical exploration. Researchers may investigate its use as a precursor in the synthesis of novel compounds or study its physicochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-11-8-13(9-12(2)16(11)18)15(17)10-21(19,20)14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXBBWYIAJQRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as pyridine to facilitate the sulfonylation reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Modifications

Trifluoromethyl-Substituted Analogue
  • Compound: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone (CAS: 344279-52-3)
  • Molecular Formula : C₁₇H₁₅F₃O₄S
  • Molecular Weight : 372.36 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group on the sulfonyl phenyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted phenylsulfonyl group in the target compound.
    • Increased molecular weight (372.36 vs. 304.36) may influence pharmacokinetics, such as membrane permeability.
Fluorophenyl-Substituted Analogue
  • Compound: 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone (CAS: 339100-34-4)
  • Molecular Formula : C₁₆H₁₅FO₄S
  • Molecular Weight : 322.35 g/mol
  • Fluorine substitution can improve bioavailability by reducing oxidative metabolism.

Replacement of Sulfonyl with Other Functional Groups

Piperidine-Substituted Derivative
  • Compound: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)-1-ethanone (CID: 56773863)
  • Molecular Formula: C₁₅H₂₁NO₂
  • Molecular Weight : 247.33 g/mol
  • Key Differences: Replacement of the sulfonyl group with a piperidine ring increases basicity and alters solubility.
Methanone Analogue
  • Compound: (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone (CAS: 5336-56-1)
  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 226.27 g/mol
  • Key Differences: Lacks the sulfonyl-ethanone backbone, simplifying the structure.

Heterocyclic Analogues

Benzothiazole and Benzimidazole Derivatives
  • Compounds: 1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone 1-(1-Methyl-1H-benzimidazol-2-yl)-2-(phenylsulfonyl)-1-ethanone
  • Key Differences: Replacement of the phenolic group with benzothiazole or benzimidazole rings introduces aromatic heterocycles, enhancing π-π stacking interactions . These derivatives are used as scaffolds for pyridazine and triazine synthesis, highlighting their versatility in medicinal chemistry .

Halogenated Analogues

Difluorophenyl-Triazole Derivative
  • Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Key Differences :
    • Incorporates a triazole ring and difluorophenyl group, increasing structural complexity.
    • The triazole moiety may enhance biological activity , as seen in antifungal and antiviral agents .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₁₆H₁₆O₄S 304.36 Phenolic hydroxyl, phenylsulfonyl, β-ketosulfone Bioactive scaffold
Trifluoromethyl Analogue (CAS 344279-52-3) C₁₇H₁₅F₃O₄S 372.36 3-CF₃ substitution, increased lipophilicity Enhanced metabolic stability
4-Fluorophenyl Analogue (CAS 339100-34-4) C₁₆H₁₅FO₄S 322.35 4-F substitution, electron-withdrawing effects Improved bioavailability
Piperidine Derivative (CID 56773863) C₁₅H₂₁NO₂ 247.33 Piperidine substitution, increased basicity Altered solubility profile
Benzothiazole Derivative C₁₅H₁₁NO₂S₂ 325.39 Benzothiazole ring, sulfonyl-ethanone backbone Pyridazine precursor

Research Findings and Implications

  • Synthetic Utility : β-Ketosulfones like the target compound are key intermediates for arylhydrazones and heterocycles (e.g., pyridazines), leveraging their reactivity with diazonium salts .
  • Biological Relevance: The phenolic hydroxyl group in the target compound may confer antioxidant properties, while sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) .
  • Stability Considerations: Compared to non-phenolic analogues, the target compound’s hydroxyl group may increase susceptibility to oxidative degradation, as observed in lignin model dimers .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone is an organic compound with significant potential in medicinal chemistry and pharmacological applications. Its molecular formula is C16H16O4S, and it features a hydroxyl group, a sulfonyl group, and a ketone functional group, which contribute to its biological activity. This article reviews the compound's biological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H16O4S
  • Molar Mass : 304.36 g/mol
  • Structural Features :
    • Hydroxyl group (-OH)
    • Sulfonyl group (-SO2)
    • Ketone group (C=O)

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of various bacterial strains.
  • Enzyme Inhibition : The presence of the sulfonyl and hydroxyl groups enhances its interaction with specific enzymes, potentially leading to therapeutic applications in enzyme-related disorders.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Interaction studies have demonstrated that the compound binds effectively to certain molecular targets, such as enzymes and receptors involved in metabolic processes.
  • Signal Transduction Modulation : It may influence various signaling pathways by modulating receptor activity.

Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties.

CompoundIC50 (µM)
This compound15.2
Ascorbic Acid10.5

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition Studies

Inhibitory effects on acetylcholinesterase (AChE) were assessed by Lee et al. (2022). The compound exhibited a competitive inhibition pattern with an IC50 value of 12 µM, indicating potential applications in treating neurodegenerative diseases.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Hydroxyl Group : Starting from a suitable precursor, hydroxylation is achieved using oxidizing agents.
  • Sulfonation Reaction : Introduction of the sulfonyl group is performed through electrophilic aromatic substitution.
  • Final Ketone Formation : The ketone is formed via acylation reactions.

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